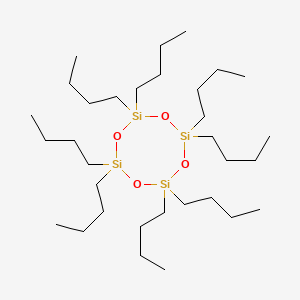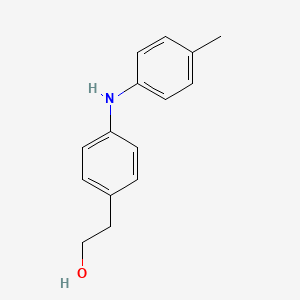
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione is an organic compound known for its unique chemical structure and properties It features a hydroxyphenyl group and a phenyl group attached to an ethanedione backbone
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ethanedione moiety into corresponding alcohols.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Major products formed from these reactions include quinones, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function . These interactions can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxyphenyl)-2-phenyl-1,2-ethanedione can be compared with other similar compounds such as:
2-Hydroxyacetophenone: Lacks the additional phenyl group, making it less versatile in certain reactions.
Benzoin: Contains a similar ethanedione backbone but lacks the hydroxy group, affecting its reactivity.
2-Hydroxybenzophenone: Similar structure but with different substitution patterns, leading to variations in chemical behavior. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
34589-99-6 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-(2-hydroxyphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H10O3/c15-12-9-5-4-8-11(12)14(17)13(16)10-6-2-1-3-7-10/h1-9,15H |
InChI-Schlüssel |
LKENZCXDBCULOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)










